1-Cyclopropylpropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

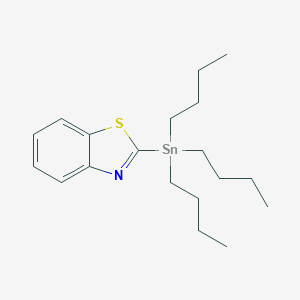

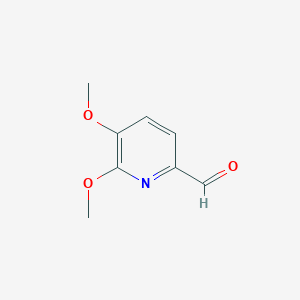

1-Cyclopropylpropan-2-ol is an organic compound with the CAS Number: 18729-47-0. It has a molecular weight of 100.16 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 1-Cyclopropylpropan-2-ol is1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the second carbon of a propanol group. Physical And Chemical Properties Analysis

1-Cyclopropylpropan-2-ol is a pale-yellow to yellow-brown liquid . It has a molecular weight of 100.16 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A novel series of derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high antifungal activity against Candida spp. strains. One derivative exhibited outstanding selectivity against Candida albicans and Candida krusei with minimal inhibitory concentrations significantly lower than those of Itraconazole and Fluconazole, indicating potential applications in developing antifungal agents (Zambrano-Huerta et al., 2019).

Synthetic Methodologies and Catalysis

Ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides provided an efficient synthetic route to conjugated enynes. This process was operationally straightforward, achieving moderate to good yields and regioselective outcomes under mild conditions, showcasing a method for constructing complex molecular frameworks (Rao et al., 2009).

A triflic acid-catalyzed ring-opening reaction of a variety of 1-cyclopropyl-2-propyn-1-ols with alcohols was reported to efficiently produce conjugated enynes. The reaction displayed complete regioselectivity and good to excellent yields under mild conditions, highlighting its utility in synthetic chemistry (Mothe & Chan, 2009).

Chemical Reaction Mechanisms

- The reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide was studied, revealing a direct nucleophilic attack on the carbonyl group by hydrogen sulfide as the preferred pathway. This study provided insights into the mechanism of formation of geminal hydroxy thiols, offering a deeper understanding of the reactivity of related cyclopropyl compounds (Shagun et al., 2008).

Safety and Hazards

The compound is flammable, as indicated by the flame pictogram . The hazard statements include H225, which signifies that it’s a highly flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

Propriétés

IUPAC Name |

1-cyclopropylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)